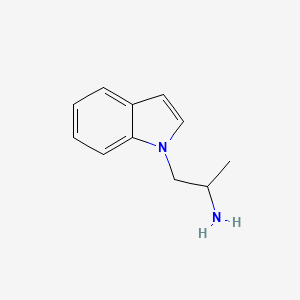

1-(1H-Indol-1-yl)propan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-indol-1-ylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-9(12)8-13-7-6-10-4-2-3-5-11(10)13/h2-7,9H,8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPPCCIRSILHOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303574 | |

| Record name | α-Methyl-1H-indole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227465-67-9 | |

| Record name | α-Methyl-1H-indole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-1H-indole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 1h Indol 1 Yl Propan 2 Amine and Structural Analogs

Strategies for Constructing the 1-(1H-Indol-1-yl)propan-2-amine Core

The fundamental challenge in synthesizing this compound lies in the effective coupling of the indole (B1671886) scaffold with the propan-2-amine moiety. This is primarily achieved through the strategic functionalization of the indole nitrogen.

N-Alkylation Approaches for Indole Scaffold Functionalization

The direct N-alkylation of indole is a primary method for introducing the propan-2-amine side chain. This approach typically involves the deprotonation of the indole nitrogen with a base to form a more nucleophilic indole anion, which then reacts with a suitable alkylating agent. google.com Common bases for this transformation include cesium carbonate (Cs₂CO₃), potassium hydroxide (B78521) (KOH), and sodium hydride (NaH). nih.govresearchgate.net The choice of alkylating agent is critical and would correspond to a 1-substituted-propan-2-one or a related precursor.

Iron-catalyzed N-alkylation has also emerged as a selective method. While iron catalysts often promote C3-alkylation of indoles, specific tricarbonyl(cyclopentadienone) iron complexes can switch the selectivity toward N-alkylation, particularly when starting from indoline (B122111) derivatives followed by oxidation. nih.gov

Table 1: Selected N-Alkylation Approaches for Indole Derivatives

| Indole Substrate | Alkylating Agent/Reagents | Base | Catalyst | Conditions | Product Yield |

|---|---|---|---|---|---|

| 4-bromo-indole | Preformed α-iminoketone | Cesium carbonate | None | Room Temp, 16h | 63% nih.gov |

| 5-fluoro-6-chloroindole | N-Boc-2-methylaziridine | KOH (substoichiometric) | None | Not specified | 82% researchgate.net |

Stereoselective Synthesis of the Propan-2-amine Moiety

Achieving stereocontrol in the propan-2-amine portion of the molecule is crucial for accessing specific enantiomers. A facile synthesis for obtaining optically pure (R)-amines involves the use of chiral auxiliaries. One such method employs (R)-(+)-2-methyl-2-propanesulfinamide. scientific.net This process begins with the condensation of the chiral sulfinamide with a ketone precursor, 1-(1H-indol-1-yl)propan-2-one. The resulting N-sulfinyl ketimine intermediate is then diastereoselectively reduced. Subsequent removal of the sulfinyl group under mild acidic conditions, typically with a solution of hydrochloride in methanol, yields the desired chiral amine with excellent enantiopurity (over 99% e.e.), avoiding the need for chiral separation processing. scientific.net

Enantioselective Synthesis and Chiral Resolution Techniques for this compound Stereoisomers

Beyond the stereoselective construction of the side chain, methods exist for both the direct enantioselective synthesis of the final compound and the separation of racemic mixtures.

Enantioselective N-alkylation of indole derivatives represents a significant challenge due to the relatively weak nucleophilicity of the indole nitrogen. mdpi.com However, recent advances have demonstrated asymmetric N-alkylation through reactions catalyzed by chiral phosphoric acids. mdpi.com These methods can provide direct access to chiral N-substituted indoles with good yields and enantioselectivities.

For racemic mixtures of this compound, classical chiral resolution is the most common separation technique. wikipedia.org This process involves reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid like tartaric acid. wikipedia.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. mdpi.com These salts can then be separated by fractional crystallization. wikipedia.org After separation, the resolving agent is removed by treatment with a base to liberate the pure enantiomers of the amine. This method is a well-established and powerful tool for obtaining optically active compounds. wikipedia.orgrsc.org

Advanced Synthetic Techniques Applicable to this compound Synthesis

Modern synthetic methods offer significant advantages in terms of reaction efficiency, time, and environmental impact.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has been successfully applied to accelerate the synthesis of indole derivatives. nih.gov Specifically for N-alkylation, microwave irradiation can dramatically reduce reaction times compared to conventional heating. thieme-connect.comresearchgate.net Reactions are often performed under solvent-free conditions, for example, by adsorbing the reactants (e.g., indole and an alkyl halide) onto a solid support like potassium carbonate. researchgate.net This "dry media" approach, when subjected to microwave irradiation, can lead to the rapid and high-yield formation of N-alkylated indoles, presenting a cleaner and more energy-efficient alternative to traditional methods. researchgate.netsciforum.net

Catalytic Methodologies for Amine Formation

Catalytic methods provide efficient and selective pathways for introducing the amine functionality.

Reductive Amination: This is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, the key precursor, 1-(1H-indol-1-yl)propan-2-one, can be converted to the target amine in a one-pot reaction. nih.govdntb.gov.ua The process involves the reaction of the ketone with an amine source, such as ammonia, to form an intermediate imine. This imine is then reduced in situ to the corresponding amine. wikipedia.org A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation over palladium on carbon (Pd/C). wikipedia.orgorganic-chemistry.orgyoutube.com This methodology is valued for its operational simplicity and tolerance of a wide range of functional groups. researchgate.net

Modified Nef Reaction: The Nef reaction traditionally converts a primary or secondary nitroalkane into a carbonyl compound through acid hydrolysis of its nitronate salt. wikipedia.orgresearchgate.net Modified versions of this reaction provide a strategic route to the ketone precursor needed for reductive amination. For instance, a modified Nef reaction using nitroalkenes and Fe-HCl has been used to prepare the intermediate ketone, 1-(1H-indol-3-yl)propan-2-one, which can then be converted to the corresponding amine. scientific.net While the classic Nef reaction can be violent, modern modifications using reagents like tin(IV) chloride or oxidizing agents provide cleaner transformations. wikipedia.orgmdma.ch This two-step sequence (nitroalkene to ketone, then ketone to amine) offers an alternative synthetic pathway to the target compound.

Table 2: Comparison of Catalytic Amine Formation Methods

| Method | Precursor | Key Reagents | Key Intermediate | Advantages |

|---|---|---|---|---|

| Reductive Amination | 1-(1H-indol-1-yl)propan-2-one | Ketone, Ammonia, Reducing Agent (e.g., NaBH(OAc)₃) | Imine | One-pot, high functional group tolerance, mild conditions wikipedia.orgorganic-chemistry.org |

| Modified Nef Reaction | Nitroalkene derived from Indole | Nitroalkene, Fe-HCl (for ketone formation) | 1-(1H-indol-1-yl)propan-2-one | Utilizes readily available nitroalkene precursors scientific.net |

Chemical Transformations and Derivatization Strategies for this compound

The chemical versatility of this compound stems from the presence of two key reactive centers: the indole nucleus and the primary amine on the propane (B168953) side chain. These sites allow for a wide range of chemical transformations and derivatization strategies, enabling the synthesis of a diverse library of analogs for various scientific investigations. The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, while the primary amine is a potent nucleophile.

The structure of this compound offers specific sites for both oxidation and reduction reactions, allowing for targeted modifications of its chemical properties.

Oxidation: The primary amine of the side chain is the most susceptible functional group to oxidation. Depending on the reagents and reaction conditions, it can be converted into various functional groups. For instance, mild oxidation can yield the corresponding hydroxylamine (B1172632) or oxime. More vigorous oxidation can lead to the formation of a nitro group. The indole nucleus itself is generally resistant to oxidation, but under harsh conditions, cleavage of the pyrrole (B145914) ring can occur.

Reduction: The indole nucleus can undergo reduction, typically through catalytic hydrogenation. This reaction preferentially reduces the C2-C3 double bond of the pyrrole ring, leading to the formation of the corresponding 2,3-dihydroindole, known as an indoline derivative. This transformation significantly alters the electronic properties and planarity of the aromatic system.

Below is a table summarizing potential oxidation and reduction reactions for this compound.

| Reaction Type | Reagent Examples | Target Site | Potential Product |

| Oxidation | Peroxy acids (e.g., m-CPBA) | Amine Side Chain | 1-(1H-Indol-1-yl)propan-2-hydroxylamine |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Amine Side Chain | 1-(1H-Indol-1-yl)-2-nitropropane |

| Reduction | H₂, Pd/C; NaBH₃CN | Indole Nucleus | 1-(2,3-dihydro-1H-indol-1-yl)propan-2-amine |

The dual reactivity of the indole core and the amine side chain allows for a rich variety of substitution reactions.

Electrophilic Substitution on the Indole Nucleus: The indole ring is a highly nucleophilic aromatic system that readily undergoes electrophilic aromatic substitution. researchgate.net Due to the delocalization of the nitrogen lone-pair electrons, the pyrrole ring is significantly more reactive than the benzene (B151609) ring. researchgate.net With the nitrogen at position 1 already substituted, electrophilic attack is electronically favored at the C3 position. researchgate.net If the C3 position is blocked, substitution may occur at the C2 position or on the benzene portion of the ring system. researchgate.net Common electrophilic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) typically at the C3 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Addition of a nitro group (NO₂) using nitric acid in the presence of a strong acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups, although these reactions can be complicated by the high reactivity of the indole nucleus, sometimes leading to polysubstitution or polymerization. researchgate.net

Nucleophilic Reactions of the Amine Side Chain: The primary amine group is a strong nucleophile and is the primary site for derivatization via nucleophilic attack. This allows for the straightforward introduction of a wide array of substituents. Key reactions include:

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base to form stable amide derivatives.

N-Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines with more complex alkyl substituents.

The table below details these derivatization strategies.

| Reaction Type | Reagent Class | Functional Group Formed |

| N-Acylation | Acyl Halides (e.g., Acetyl chloride) | Amide |

| N-Alkylation | Alkyl Halides (e.g., Methyl iodide) | Secondary/Tertiary Amine |

| N-Sulfonylation | Sulfonyl Chlorides (e.g., Tosyl chloride) | Sulfonamide |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amine |

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to be readily modified to create molecules that can interact with a multitude of biological targets. nih.govexlibrisgroup.com The this compound structure is a versatile building block for constructing more complex molecular architectures. mdpi.com

The synthetic handles at both the indole ring and the amine side chain can be used in concert to build elaborate structures. For example, the amine can serve as an anchor point to connect the indole scaffold to other molecular fragments, such as other heterocyclic systems or peptide chains, through amide bond formation. mdpi.comnih.gov This is a common strategy in drug design to create hybrid molecules that combine the features of different pharmacophores.

Furthermore, multi-step synthetic sequences can leverage the reactivity of this scaffold. An initial electrophilic substitution on the indole ring can introduce a new functional group, which can then be used in subsequent reactions like cross-coupling (e.g., Suzuki, Heck reactions) to form carbon-carbon or carbon-heteroatom bonds. This enables the fusion of the indole scaffold with other aromatic or aliphatic systems, leading to the creation of novel polycyclic or highly functionalized compounds.

| Strategy | Description | Example Reaction Sequence |

| Amide Coupling | The amine side chain is coupled with a carboxylic acid to link the indole scaffold to another molecule. | 1. Activate carboxylic acid (e.g., with EDC, HOBt). 2. React with the amine of the scaffold to form an amide bond. mdpi.com |

| Sequential Functionalization | The indole nucleus is first functionalized, followed by reactions at the new site. | 1. Bromination of the indole ring at C3 (NBS). 2. Suzuki cross-coupling with a boronic acid to form a C-C bond. |

| Ring-Forming Reactions | The amine side chain and a substituent on the indole ring react to form a new fused ring system. | 1. Acylation of the indole at C2. 2. Intramolecular condensation with the side-chain amine to form a new heterocyclic ring. |

Structure Activity Relationship Sar Investigations of 1 1h Indol 1 Yl Propan 2 Amine Derivatives

Positional and Substituent Effects on the Indole (B1671886) Ring for 1-(1H-Indol-1-yl)propan-2-amine Analogs

The indole nucleus is a versatile scaffold, and its substitution pattern is a key determinant of biological activity. The position and nature of substituents on the benzene (B151609) or pyrrole (B145914) portion of the indole ring can dramatically alter a compound's interaction with its biological target.

The introduction of halogens and alkyl groups onto the indole ring of this compound analogs has been explored to modulate their activity. Halogenation, particularly with fluorine, is a common strategy in medicinal chemistry to alter electronic properties and metabolic stability.

In related series of indole-based compounds, such as aryl N-[ω-(indol-1-yl)alkyl]carbamates, the introduction of a fluorine atom at the C-6 position of the indole ring has been shown to significantly increase inhibitory potency against certain enzymes like fatty acid amide hydrolase (FAAH). nih.govacs.org For instance, the FAAH inhibitory potency of an (indolylethyl)piperidine carbamate (B1207046) was markedly enhanced by 6-fluoro substitution. nih.gov This suggests that placing an electron-withdrawing group at this position can be beneficial for activity. Similarly, studies on 5-bromo-substituted indole derivatives indicate that halogenation at the C-5 position is a viable strategy for generating analogs with significant biological effects, such as analgesic activity. iajps.com

Alkyl substitutions are also crucial in defining the SAR of these compounds. While specific SAR data for alkylated this compound is limited in the public domain, related structures provide valuable insights. For example, in a series of 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamines, small alkyl substitutions at the C-3 position of the indoline (B122111) ring were found to enhance selectivity for the norepinephrine (B1679862) transporter over the serotonin (B10506) transporter. researchgate.net The synthesis of compounds like 1-(2-ethyl-1H-indol-5-yl)propan-2-amine confirms that alkyl groups can be incorporated at various positions on the indole scaffold, allowing for a systematic exploration of their impact on biological activity. nih.gov

Table 1: Effect of Indole Ring Substitution on Biological Activity

| Parent Scaffold | Substitution | Position(s) | Observed Effect | Reference |

|---|---|---|---|---|

| (Indolylethyl)piperidine carbamate | Fluoro | C-6 | Significantly increased FAAH inhibitory potency | nih.gov |

| Indole | Bromo | C-5 | Resulted in analogs with analgesic activity | iajps.com |

| 1-(Indolin-1-yl)-1-phenyl-3-propan-2-olamine | Small Alkyl | C-3 | Enhanced selectivity for NET over SERT | researchgate.net |

Replacing one of the carbon atoms in the indole ring system with a heteroatom, typically nitrogen, creates bioisosteric analogs known as azaindoles. This modification can significantly alter properties such as hydrogen bonding capacity, dipole moment, and metabolic stability, leading to improved biological activity and selectivity. nih.gov The four major positional isomers are 4-, 5-, 6-, and 7-azaindole (B17877).

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework, in particular, has been successfully incorporated into various biologically active compounds. nih.gov Studies on 7-azaindole derivatives have shown that the position of the side chain is critical. For a series of potential dopamine (B1211576) D4 ligands, the highest affinity and selectivity were observed when an aminomethyl moiety was attached at the C-3 position of the 7-azaindole ring. nih.gov This highlights the importance of the nitrogen atom's position within the bicyclic system and its influence on ligand-receptor interactions. The azaindole nitrogen can act as a hydrogen bond acceptor, a feature not present in the parent indole, which can lead to new or enhanced interactions with a biological target. nih.gov The synthesis of various azaindole derivatives is well-established, allowing for broad exploration of this scaffold in drug design. organic-chemistry.org

Stereochemical Dependence of Biological Activity for this compound Enantiomers

The this compound structure contains a chiral center at the C-2 position of the propane (B168953) chain, meaning it exists as a pair of enantiomers, (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic pathways, and toxicities. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

For closely related 1-(1H-indol-3-yl)propan-2-amine, enzymatic resolution methods have been developed to separate the enantiomers, yielding the (S)-amine and the corresponding (R)-amide in high enantiomeric purity. researchgate.net This separation is crucial for evaluating the biological activity of each isomer independently. Often, the desired pharmacological activity resides predominantly in one enantiomer, known as the eutomer, while the other, the distomer, may be less active, inactive, or even contribute to undesirable effects. For example, the PubChem database contains separate entries for compounds like (2R)-1-(1H-indol-3-yl)propan-2-amine, indicating that the specific stereoisomer is synthesized and studied. nih.gov The differential activity between enantiomers underscores the importance of stereoselective synthesis and testing in the development of compounds from this class.

Modifications of the Propan-2-amine Side Chain and their Pharmacological Implications

The propan-2-amine side chain is a critical pharmacophoric element that can be modified to fine-tune a compound's pharmacological profile. Key points of modification include the amine group, the propyl backbone, and the methyl group.

N-alkylation or N,N-dialkylation of the primary amine can influence a compound's basicity, lipophilicity, and ability to act as a hydrogen bond donor. These changes can impact receptor affinity and selectivity. For example, the HIV drug Delavirdine features a complex side chain attached to an indole nucleus, which includes a piperazine (B1678402) ring and a propan-2-ylamino (isopropylamino) group, demonstrating that extensive modifications to the amine functionality are synthetically feasible and can lead to potent therapeutic agents. wikipedia.org

The length of the alkyl chain connecting the indole ring to the amine function is another key parameter. In a series of N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates, the length of the alkyl spacer was shown to be a determinant of FAAH inhibitory potency. nih.govacs.org The most effective compounds in this series had pentyl or heptyl chains, with shorter or longer chains leading to reduced activity. nih.gov This indicates that an optimal distance and conformational flexibility between the indole ring and the functional group are required for effective target engagement. While these examples are not precisely propan-2-amine derivatives, they illustrate the principle that the side chain's length and nature are critical for activity.

Table 2: Impact of Side Chain Modifications in Related Indole Analogs

| Compound Series | Modification | Observation | Reference |

|---|---|---|---|

| N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates | Varied alkyl chain length (3-7 carbons) | Optimal activity observed with pentyl (5-carbon) and heptyl (7-carbon) chains | nih.gov |

| Indole-based structures | Complex N-substituents (e.g., piperazinyl-carbonyl) | Can lead to highly potent and specific drugs like Delavirdine | wikipedia.org |

Rational Design Principles for Modulating Activity within this compound Series

Rational design strategies, often aided by computational chemistry, are essential for efficiently navigating the chemical space of this compound derivatives to optimize biological activity. These approaches rely on an understanding of the target's three-dimensional structure and the SAR of existing ligands.

Molecular docking simulations can be used to predict how different analogs bind to a target protein. This allows researchers to visualize binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts. For example, in the design of novel indole-based inhibitors of monoamine oxidase B (MAO-B), molecular docking was used to rationalize the observed SAR and guide the synthesis of more potent compounds. researchgate.net A docking study of a potent inhibitor from this series revealed a competitive mode of inhibition and provided insights for further optimization. researchgate.net Similarly, docking models for azaindole-based kinase inhibitors helped to establish the SAR by explaining the binding mode, particularly the formation of hydrogen bonds between the azaindole moiety and the protein's hinge region. nih.gov

These principles are directly applicable to the this compound series. By creating a pharmacophore model based on active compounds, chemists can design new analogs with a higher probability of success. This involves strategically placing substituents on the indole ring to enhance binding affinity, modifying the propan-2-amine side chain to optimize interactions within the binding pocket, and considering stereochemistry to ensure a precise fit with the chiral environment of the target.

Molecular Pharmacology and Receptor Interactions of 1 1h Indol 1 Yl Propan 2 Amine Analogs

Monoamine Neurotransmitter System Modulation

Analogs of 1-(1H-indol-1-yl)propan-2-amine have been investigated for their ability to interact with various components of the monoamine neurotransmitter system, which plays a crucial role in regulating mood, cognition, and various physiological processes.

Serotonin (B10506) Receptor Subtype (e.g., 5-HT2a, 5-HT2c) Agonism and Antagonism

Research into substituted 2-(indol-1-yl)-1-methylethylamines, which are structural analogs of this compound, has revealed a notable selectivity for the 5-HT2C receptor over the 5-HT2A receptor. nih.gov A series of these compounds were synthesized and evaluated for their binding affinities at these two serotonin receptor subtypes, which share 79% homology in their transmembrane domains. nih.gov

The ligands generally displayed a higher affinity for the 5-HT2C receptor. nih.gov Functional characterization of these compounds, both in vitro and in vivo, confirmed their activity as 5-HT2C receptor agonists. nih.gov For instance, several of the synthesized analogs, including compounds 5f , 5l , 5n , 5o , 5q , 14c , 14f , 14k , and 14m , demonstrated anticompulsive effects in an animal model of obsessive-compulsive disorder, a therapeutic area where 5-HT2C receptor agonism is considered beneficial. nih.govnih.gov

In vitro studies of specific analogs like (S)-2-(chloro-5-fluoro-indol-1-yl)-1-methylethylamine and (S)-2-(4,4,7-trimethyl-1,4-dihydro-indeno[1,2-b]pyrrol-1-yl)-1-methylethylamine showed high-affinity binding to 5-HT2C receptors and the ability to stimulate the turnover of inositol (B14025) 1,4,5-triphosphate, a downstream signaling event of receptor activation. nih.gov Conversely, their affinity for other 5-HT receptor subtypes and various non-serotonergic receptors was significantly lower. nih.gov Behavioral studies in rats further supported their 5-HT2C receptor agonist profile, as they elicited behaviors consistent with 5-HT2C activation but not 5-HT2A activation. nih.gov

Binding Affinities of Substituted 2-(indol-1-yl)-1-methylethylamine Analogs at Serotonin Receptors

| Compound | 5-HT2C Receptor Binding Affinity (Ki, nM) | 5-HT2A Receptor Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| (S)-2-(chloro-5-fluoro-indol-1-yl)-1-methylethylamine | High Affinity | Lower Affinity | nih.gov |

| (S)-2-(4,4,7-trimethyl-1,4-dihydro-indeno[1,2-b]pyrrol-1-yl)-1-methylethylamine | High Affinity | Lower Affinity | nih.gov |

Monoamine Transporter (e.g., NET, SERT, DAT) Binding and Reuptake Inhibition

A series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, which are structurally related to this compound, have been identified as novel monoamine reuptake inhibitors. drugbank.comnih.gov These transporters—norepinephrine (B1679862) transporter (NET), serotonin transporter (SERT), and dopamine (B1211576) transporter (DAT)—are critical for clearing neurotransmitters from the synaptic cleft and are major targets for antidepressant medications. nih.gov

Through a combination of virtual screening and focused chemical synthesis, it was discovered that the (2R,3S)-isomer of a lead compound in this series is a potent norepinephrine reuptake inhibitor with an IC50 value of 28 nM. drugbank.comnih.gov This particular isomer also demonstrated excellent selectivity over the dopamine transporter and a 13-fold selectivity over the serotonin transporter. drugbank.comnih.gov Further structure-activity relationship (SAR) studies on this series aimed to enhance potency for NET and selectivity over SERT. researchgate.net These efforts led to the discovery of a compound that inhibited NET with an impressive IC50 value of 4 nM and exhibited 86-fold selectivity over SERT. researchgate.net

Monoamine Transporter Inhibition by 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol Analogs

| Compound Isomer | NET Inhibition (IC50, nM) | SERT Inhibition (IC50, nM) | DAT Inhibition | NET/SERT Selectivity | Reference |

|---|---|---|---|---|---|

| (2R,3S)-isomer | 28 | ~364 | Excellent Selectivity | 13-fold | drugbank.comnih.gov |

| Optimized Analog | 4 | ~344 | Not specified | 86-fold | researchgate.net |

Monoamine Oxidase (MAO) Enzyme Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. nih.gov Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. nih.gov

While direct studies on this compound as an MAO inhibitor are limited, research on other indole-containing structures provides valuable insights. For instance, a series of indole-based urea (B33335) and thiourea (B124793) derivatives have been synthesized and evaluated for their inhibitory activity against human MAO-A and MAO-B. nih.gov Several of these compounds were found to be highly potent and selective inhibitors of MAO-B. nih.gov

Furthermore, computational studies have identified indole-2-N-methylpropargylamine as a potentially superior MAO-B inhibitor compared to the clinically used drugs rasagiline (B1678815) and selegiline. mdpi.com The indole (B1671886) moiety is recognized as a valuable scaffold for designing potent MAO-B inhibitors. mdpi.com

MAO-B Inhibition by Indole-Based Compounds

| Compound Class | MAO-B Inhibition | Selectivity | Reference |

|---|---|---|---|

| Indole-based urea and thiourea derivatives | Potent Inhibition | High selectivity for MAO-B | nih.gov |

| Indole-2-N-methylpropargylamine (Computational) | Potentially superior to rasagiline and selegiline | MAO-B selective | mdpi.com |

Engagement with Lipid Metabolism and Signaling Pathways

Beyond the central nervous system, analogs of this compound have been explored for their effects on enzymes involved in lipid metabolism and signaling, which are implicated in inflammation and pain.

Cytosolic Phospholipase A2α (cPLA2α) Inhibition Mechanisms

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory process, responsible for the release of arachidonic acid, a precursor to prostaglandins (B1171923) and leukotrienes. A series of 1-indol-1-yl-3-phenoxypropan-2-ones, structurally related to the subject compound, have been developed as potent inhibitors of human cPLA2α. nih.gov

Structure-activity relationship studies led to the identification of 3-methylhydrogen 1-[3-(4-decyloxyphenoxy)-2-oxopropyl]indole-3,5-dicarboxylate, which demonstrated a remarkable in vitro IC50 value of 4.3 nM against the isolated enzyme, making it one of the most potent cPLA2α inhibitors known at the time of the study. nih.gov These compounds were evaluated using a vesicle assay with isolated cPLA2α and in cellular assays with intact human platelets. nih.gov Indole-based cPLA2α inhibitors like ecopladib (B1198706) and giripladib (B1671530) have progressed to clinical trials, highlighting the therapeutic potential of this class of compounds. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Modulatory Activity

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) and other related signaling lipids. nih.gov Inhibition of FAAH is a promising therapeutic strategy for pain, inflammation, and anxiety. nih.gov

Interestingly, due to structural similarities between cPLA2α and FAAH, a series of 1-indol-1-yl-propan-2-ones, initially designed as cPLA2α inhibitors, were also screened for their ability to inhibit FAAH. nih.gov This screening revealed that while some compounds were selective cPLA2α inhibitors, others exhibited significant FAAH inhibitory potency with moderate activity against cPLA2α. nih.gov Furthermore, several derivatives were found to be dual inhibitors, acting on both enzymes, which could offer a broader anti-inflammatory and analgesic profile. nih.gov

Computational and Theoretical Chemistry Studies on 1 1h Indol 1 Yl Propan 2 Amine and Its Derivatives

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy levels within a molecule.

Electronic Structure Elucidation (HOMO-LUMO Energetics, Orbital Distribution)

The electronic structure of a molecule is key to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For 1-(1H-Indol-1-yl)propan-2-amine and its derivatives, theoretical calculations can predict these energy values. The distribution of these frontier orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. The indole (B1671886) ring, with its electron-rich nature, typically contributes significantly to the HOMO, while the propan-2-amine side chain can influence both HOMO and LUMO depending on its conformation and substitution.

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other chemical species. nih.gov The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the indole ring and potentially the amine group, indicating these as sites for interactions with electron-deficient species. The hydrogen atoms of the amine group and the indole N-H would exhibit positive potential, making them likely sites for hydrogen bonding. researchgate.net The shape and size of the molecule are also visualized through MEP maps. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgq-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. wikipedia.org This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an empty (acceptor) orbital. uni-muenchen.de

In the context of this compound, NBO analysis can quantify the strength of bonds, the hybridization of atomic orbitals, and the delocalization of electron density from the indole ring to the side chain and vice versa. The analysis of donor-acceptor interactions within the molecule can provide insights into its conformational preferences and the nature of its intramolecular hydrogen bonds. These interactions are quantified by second-order perturbation theory, with higher energy values indicating stronger interactions. wisc.edu

| NBO Interaction | Description | Significance |

| Donor NBO | A filled (Lewis-type) orbital, such as a bond or a lone pair. wikipedia.org | Represents electron-rich regions capable of donating electron density. |

| Acceptor NBO | An empty (non-Lewis-type) orbital, such as an antibonding orbital. wikipedia.org | Represents electron-deficient regions that can accept electron density. |

| Stabilization Energy (E(2)) | The energy associated with the delocalization from a donor to an acceptor NBO. wisc.edu | Quantifies the strength of hyperconjugative and other electronic interactions. |

Vibrational Spectroscopy Simulations (FT-IR, FT-Raman)

Computational vibrational analysis is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the various peaks in an experimental spectrum to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov

For this compound, theoretical spectra can be generated using quantum chemical methods. These simulations help in the structural confirmation of the synthesized compound by comparing the calculated vibrational frequencies with the experimental data. Discrepancies between the theoretical and experimental spectra can often be explained by factors such as intermolecular interactions in the solid state, which are not always fully accounted for in gas-phase calculations.

Molecular Dynamics and Docking Simulations

Moving beyond the properties of an isolated molecule, molecular dynamics and docking simulations explore how a molecule interacts with its environment, particularly with biological macromolecules like proteins. nih.gov

Ligand-Protein Interaction Profiling with Target Receptors and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein receptor or enzyme. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank the different poses. dntb.gov.ua

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic representation of the biological system by explicitly including solvent molecules and allowing the protein and ligand to be flexible. nih.gov These simulations can reveal key information about the binding affinity, the specific amino acid residues involved in the interaction, and the role of water molecules in the binding process. nih.gov For this compound and its derivatives, these simulations can identify potential biological targets and provide a rational basis for the design of new compounds with improved activity. The stability of these interactions can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the complex over the simulation time.

| Simulation Type | Purpose | Key Outputs |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein. dntb.gov.ua | Binding energy/score, ligand pose, key interacting residues. |

| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. nih.gov | Trajectory of atomic positions, RMSD, interaction energies, hydrogen bond analysis. |

Conformational Landscape Analysis of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational landscape analysis is a computational method used to identify the stable conformations of a molecule and the energy barriers between them. For this compound, this analysis involves exploring the potential energy surface by systematically rotating the rotatable bonds, such as the C-N and C-C single bonds of the propanamine side chain.

The process typically begins with a systematic or stochastic search to generate a multitude of possible conformations. Each of these conformations is then subjected to geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT), to find the nearest local energy minimum. The relative energies of these optimized conformers are then calculated to determine their stability and population at a given temperature.

Key Research Findings:

While specific, detailed conformational analysis studies exclusively on this compound are not extensively documented in publicly available literature, the principles of such an analysis can be outlined. The primary dihedral angles that define the conformation of the propan-2-amine side chain relative to the indole ring are the key variables. The interaction between the amine group, the methyl group, and the indole ring will dictate the most stable conformers. It is expected that steric hindrance and potential intramolecular hydrogen bonding would be the dominant factors influencing the conformational preferences.

Below is an illustrative data table showing hypothetical relative energies for a few possible conformers of this compound, as would be determined in a typical conformational analysis study.

| Conformer | Dihedral Angle 1 (N-C-C-C) | Dihedral Angle 2 (C-C-N-C) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 180° (anti) | 0.00 |

| B | 180° (anti) | 180° (anti) | 1.25 |

| C | -60° (gauche) | 60° (gauche) | 2.50 |

| D | 180° (anti) | 60° (gauche) | 3.10 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties or molecular descriptors. wikipedia.org These models are a cornerstone of modern drug discovery, enabling the prediction of the activity of new chemical entities and guiding the optimization of lead compounds. wikipedia.org

A QSAR study involves several key steps:

Data Set Collection: A series of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to build a mathematical relationship between the descriptors and the biological activity. brieflands.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Detailed Research Findings:

While a specific QSAR model for this compound is not available, studies on related indole derivatives have provided valuable insights. For instance, QSAR studies on indoloacetamides as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) have shown that the properties of the substituent on the indole nitrogen are crucial for activity. nih.govnih.gov These studies often employ methods like principal component analysis (PCA) and partial least squares (PLS) to handle the large number of descriptors and identify the most relevant ones. nih.gov A resulting QSAR model might take the form of a mathematical equation that relates biological activity to specific descriptors. wikipedia.org

For a hypothetical QSAR model for a series of derivatives of this compound, the following table illustrates the type of data that would be used.

| Compound | logP | Molar Refractivity | Dipole Moment (Debye) | Biological Activity (logIC50) |

| Derivative 1 | 2.1 | 55.2 | 2.5 | 5.8 |

| Derivative 2 | 2.5 | 58.9 | 2.8 | 6.2 |

| Derivative 3 | 1.8 | 53.1 | 2.2 | 5.5 |

| Derivative 4 | 2.9 | 62.5 | 3.1 | 6.7 |

Advanced Computational Methodologies (e.g., AIM, ELF, RDG) for Electron Density Analysis

To gain a deeper understanding of the chemical bonding and non-covalent interactions within a molecule, advanced computational methods that analyze the electron density are employed. These include Atoms in Molecules (AIM), the Electron Localization Function (ELF), and the Reduced Density Gradient (RDG).

Atoms in Molecules (AIM): The quantum theory of AIM characterizes chemical bonds and interatomic interactions based on the topology of the electron density. nih.gov By identifying critical points where the gradient of the electron density is zero, AIM can distinguish between covalent bonds and weaker non-covalent interactions like hydrogen bonds and van der Waals forces. nih.gov

Electron Localization Function (ELF): ELF is a function that provides a measure of the localization of electrons in a molecule. researchgate.net It is useful for visualizing chemical bonds and lone pairs of electrons. Regions of high ELF values typically correspond to covalent bonds and lone pairs, while regions of low ELF values indicate areas of low electron localization. researchgate.net

Reduced Density Gradient (RDG): The RDG is a powerful tool for visualizing and characterizing non-covalent interactions. researchgate.net It is calculated based on the electron density and its first derivative. researchgate.net Plots of the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix can distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) interactions. nih.gov

Detailed Research Findings:

While specific AIM, ELF, and RDG analyses for this compound are not readily found in the literature, these methods have been extensively applied to other heterocyclic compounds to elucidate their electronic structure and reactivity. researchgate.netnih.gov For this compound, an RDG analysis would be particularly insightful for visualizing potential weak intramolecular interactions between the propanamine side chain and the indole ring, which could influence its conformational preferences. An ELF analysis would clearly map the covalent bonding framework and the localization of the nitrogen lone pair.

The table below summarizes the types of information that can be obtained from these analyses for a hypothetical intramolecular interaction in this compound.

| Interaction Type | AIM Bond Critical Point Properties | RDG Analysis Signature | ELF Basin Population |

| C-H···N Hydrogen Bond | Low electron density, positive Laplacian | Spike in the low-density, negative sign(λ₂)ρ region | - |

| Steric Repulsion | - | Spike in the low-density, positive sign(λ₂)ρ region | - |

| Covalent C-N Bond | High electron density, negative Laplacian | - | ~2.0 e⁻ |

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 1 1h Indol 1 Yl Propan 2 Amine

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide foundational information regarding the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, 2D NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. emerypharma.com

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-(1H-Indol-1-yl)propan-2-amine, the signals from the protons on the indole (B1671886) ring typically appear in the aromatic region (around 7-8 ppm). The protons of the propyl chain and the amine group will have characteristic chemical shifts and splitting patterns based on their local electronic environments and coupling with neighboring protons. docbrown.info For instance, the methyl group protons would likely appear as a doublet, coupled to the adjacent methine proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. oregonstate.edu The carbon atoms of the indole ring will resonate in the downfield region typical for aromatic and heteroaromatic carbons. The aliphatic carbons of the propan-2-amine side chain will appear at distinct upfield chemical shifts. The number of unique signals in the spectrum confirms the number of non-equivalent carbon atoms in the structure. docbrown.info

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum reveals correlations between coupled protons, helping to establish the connectivity within the propan-2-amine side chain. emerypharma.com An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's corresponding proton(s). More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show longer-range couplings (2-3 bonds), further confirming the connection of the propyl side chain to the indole nitrogen. mdpi.com The combined use of 1D and 2D NMR is a robust method for the complete structural elucidation of complex molecules. researchgate.net

A representative table of expected NMR data is provided below:

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Key 2D NMR Correlations |

| Indole Protons | ~7.0 - 8.0 | ~100 - 140 | COSY: between adjacent ring protons; HMBC: to other ring carbons and side chain carbons |

| N-CH₂ | ~4.0 - 4.5 | ~45 - 55 | COSY: with CH; HMBC: to indole carbons |

| CH | ~3.0 - 3.5 | ~40 - 50 | COSY: with N-CH₂ and CH₃ |

| NH₂ | Variable | - | - |

| CH₃ | ~1.0 - 1.5 | ~15 - 25 | COSY: with CH |

Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine in the indole ring typically appears around 3400 cm⁻¹. researchgate.net The N-H stretching of the primary amine group would also be expected in this region, often as two bands for the symmetric and asymmetric stretches. C-H stretching vibrations of the aromatic indole ring and the aliphatic propyl chain would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The characteristic aromatic C=C stretching vibrations of the indole ring would appear in the 1600-1450 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring stretching vibrations are often strong in the Raman spectrum. This technique can be particularly useful for identifying the indole ring system.

A summary of expected vibrational frequencies is presented in the table below:

| Functional Group | Expected FT-IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Indole N-H Stretch | ~3400 | - |

| Primary Amine N-H Stretch | ~3400-3250 (two bands) | - |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |

| Aliphatic C-H Stretch | ~3000-2850 | ~3000-2850 |

| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural information. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its identity. nih.gov For this compound (C₁₁H₁₄N₂), HRMS would be used to confirm the expected exact mass of the molecular ion ([M+H]⁺).

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion and analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms. researchgate.net For this compound, key fragmentations would be expected, such as the loss of the amine group or cleavage of the propyl chain. The fragmentation of the indole ring itself can also provide characteristic ions. nist.gov Analysis of these fragmentation pathways provides strong evidence for the proposed structure.

A table summarizing the expected mass spectrometric data is shown below:

| Technique | Expected Result | Information Gained |

| HRMS (e.g., ESI-TOF) | Accurate mass of [M+H]⁺ | Confirmation of elemental composition (C₁₁H₁₄N₂) |

| MS/MS | Characteristic fragment ions | Structural confirmation, connectivity of indole and propan-2-amine moieties |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating the target compound from impurities and for its quantification.

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a primary tool for the analysis of non-volatile compounds like this compound. When coupled with a mass spectrometer (LC-MS), it becomes a highly powerful technique for both separation and identification. researchgate.net

For the separation of this compound, a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification and quantification.

Since this compound is a chiral compound, enantioselective chromatography would be necessary to separate and quantify the individual enantiomers. This is often achieved using a chiral stationary phase (CSP) in an HPLC system. mdpi.com The ability to resolve the enantiomers is crucial for understanding the properties of the individual stereoisomers.

Gas chromatography (GC) could also be a viable technique, potentially after derivatization of the amine group to increase its volatility and thermal stability. GC coupled with a mass spectrometer (GC-MS) would provide both separation and structural information.

The table below outlines common chromatographic approaches:

| Technique | Stationary Phase | Mobile/Carrier Phase | Detector | Application |

| Reversed-Phase HPLC | C18 | Water/Acetonitrile or Methanol (with acid modifier) | UV, MS | Purity assessment, quantification |

| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) | Hexane (B92381)/Isopropanol (or other suitable solvent mixture) | UV | Enantiomeric separation and quantification |

| GC-MS | Various (e.g., DB-5ms) | Inert gas (e.g., Helium) | MS | Separation and identification (possibly after derivatization) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the assessment of chemical purity and the separation of enantiomers. For chiral molecules like this compound, which can exist as two non-superimposable mirror images (enantiomers), determining the enantiomeric excess (e.e.) is critical.

The separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely employed due to their broad applicability and high enantioselectivity for a diverse range of chiral compounds, including primary amines. The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Method development for the enantiomeric separation of a chiral amine like this compound would involve screening various CSPs and mobile phase compositions. Normal-phase (using eluents like hexane and isopropanol) and polar organic modes are typically explored to achieve baseline resolution of the enantiomers. mdpi.com The selection of the mobile phase and its additives, such as diethylamine (B46881) in small concentrations, can significantly influence the peak shape and resolution by minimizing undesirable interactions with the silica (B1680970) support of the CSP. researchgate.net

The following table outlines representative HPLC conditions used for the enantiomeric separation of chiral amines, which would be applicable for developing a method for this compound.

Table 1: Representative HPLC Conditions for Chiral Amine Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column (CSP) | Polysaccharide-based (e.g., Lux Cellulose-2, Chiralpak AD) | mdpi.comoup.com |

| Mobile Phase | Hexane/Isopropanol/Diethylamine mixtures | researchgate.net |

| Elution Mode | Isocratic | |

| Flow Rate | 0.5 - 1.0 mL/min | |

| Detection | UV (e.g., 220 nm or 254 nm) | researchgate.net |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and thermally stable compounds. For primary amines like this compound, direct analysis by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. researchgate.net Therefore, derivatization is a common and often necessary step to improve their chromatographic behavior. iu.edu

Derivatization involves converting the polar amine group into a less polar, more volatile functional group. researchgate.net This process reduces peak tailing and improves thermal stability, leading to better resolution and sensitivity. iu.edu Common derivatization techniques include acylation and silylation.

Table 2: Common Derivatizing Agents for Primary Amines in GC-MS Analysis

| Derivatization Type | Reagent | Abbreviation | Resulting Derivative | Reference |

|---|---|---|---|---|

| Acylation | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl derivative | iu.edusigmaaldrich.com |

| Acylation | Pentafluoropropionic anhydride | PFPA | Pentafluoropropionyl derivative | oup.com |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) derivative | iu.edusigmaaldrich.com |

Once derivatized, the compound is analyzed by the mass spectrometer. The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that is used for structural elucidation. For a molecule like this compound, key fragmentation pathways would include:

Alpha-cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This would result in a stable, nitrogen-containing fragment, often leading to the base peak in the spectrum.

Fragmentation of the Indole Ring: The indole moiety itself can undergo fragmentation, producing characteristic ions that help confirm its presence. nih.gov

Loss of the Side Chain: Cleavage of the bond between the indole ring and the propyl-amine side chain may also occur.

Analysis of tryptamine (B22526) analogs by GC-MS has shown that structural isomers can often be differentiated based on their unique mass spectra. researchgate.net The combination of retention time from the GC and the fragmentation pattern from the MS provides a high degree of confidence in the identification of the compound and any impurities present. japsonline.comfree.fr

X-ray Diffraction for Solid-State Structure and Absolute Configuration Determination

X-ray Diffraction (XRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. purechemistry.orgnih.gov For a chiral compound, single-crystal X-ray diffraction (SCXRD) can unambiguously determine its absolute configuration (the specific R or S arrangement at the chiral center) without reference to other chiral molecules. nih.govresearchgate.net

The process requires growing a high-quality single crystal of the enantiomerically pure compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. The analysis relies on the phenomenon of anomalous dispersion (or resonant scattering), which allows for the differentiation between the two possible enantiomeric forms. nih.govresearchgate.net

The output of an SCXRD analysis includes detailed information on the crystal system, space group, unit cell dimensions, bond lengths, and bond angles. acs.orggdckathua.in This data confirms the molecular structure and provides insight into intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate the crystal packing. acs.org

While no specific crystallographic data for this compound is publicly available, the following table presents example data for a related indole derivative to illustrate the type of information obtained from an SCXRD experiment.

Table 3: Example of Single-Crystal X-ray Diffraction Data for an Indole Derivative

| Crystallographic Parameter | Example Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₇N | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pca2₁ | researchgate.net |

| a (Å) | 16.288(4) | researchgate.net |

| b (Å) | 6.1798(5) | researchgate.net |

| c (Å) | 17.246(4) | researchgate.net |

| Volume (ų) | 1735.1(6) | researchgate.net |

| Z (molecules/unit cell) | 8 |

Note: The data presented is for the parent compound Indole and serves as an illustrative example of crystallographic parameters.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 1-(1H-Indol-1-yl)propan-2-amine, and how do reaction conditions impact yield and purity?

- Methodological Answer : Synthesis often involves alkylation or coupling reactions. For example, phase-transfer catalysis (PTC) using benzyl precursors in methanol under inert atmospheres can facilitate indole functionalization . Key parameters include solvent choice (e.g., DMF or toluene), temperature control (60–80°C), and catalyst selection (e.g., palladium for cross-coupling). Yield optimization requires real-time monitoring via TLC and quenching side reactions with aqueous workups. Purity is enhanced via recrystallization or column chromatography .

Q. What analytical techniques are critical for structural elucidation and purity assessment of this compound?

- Methodological Answer :

-

LC-MS/HRMS : Confirms molecular weight and fragmentation patterns (e.g., forensic labs use TOF LC-MS with soft ionization) .

-

X-ray Crystallography : Resolves stereochemistry using SHELX software for refinement .

-

HPLC-UV : Quantifies purity (>98%) with C18 columns and gradient elution .

-

1H/13C NMR : Assigns proton environments (e.g., indole NH at δ 10–11 ppm) .

Technique Purpose References LC-MS Molecular confirmation X-ray Crystallography Stereochemical resolution HPLC-UV Purity quantification

Advanced Research Questions

Q. How can contradictions in reported receptor-binding affinities of this compound be systematically addressed?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, buffer pH). Standardization strategies include:

- Orthogonal Assays : Combine surface plasmon resonance (SPR) for kinetic analysis with fluorescence polarization for equilibrium binding .

- Meta-Analysis : Aggregate IC50 values across studies using standardized 5-HT receptor isoforms (e.g., 5-HT2A) .

- Structural Analog Comparison : Compare with 5F-AMT () to isolate substituent effects on binding .

Q. What computational tools are effective in predicting the pharmacokinetic and target interaction profiles of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor stability (e.g., GROMACS with 5-HT2A homology models) over 100-ns trajectories .

- QSAR Modeling : Use indole derivative datasets to predict logP and metabolic clearance .

- Docking Studies (AutoDock Vina) : Screen against GPCR databases to identify off-target interactions .

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound derivatives?

- Phase Problem Solving : Employ direct methods for initial electron density maps.

- H-Atom Refinement : Freely refine H positions via difference Fourier syntheses (RMSD < 0.02 Å) .

- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for high-resolution data (e.g., 0.8 Å) .

Data Contradiction Analysis Example

- Case Study : Conflicting cytotoxicity results in cancer cell lines.

- Resolution Strategy :

Validate cell line authenticity (STR profiling).

Control for culture conditions (e.g., serum-free vs. FBS-supplemented media).

Use tandem MS to confirm compound stability in assay buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.